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Introduction
DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear and chromosome

counterstain.[1] It binds selectively to the minor groove of adenine-thymine (A-T) rich regions of

double-stranded DNA.[2] Upon binding, its fluorescence is enhanced approximately 20-fold,

with an emission maximum around 454-461 nm when excited by ultraviolet (UV) light (~358

nm).[2][3][4] Because DAPI is cell permeable, it is widely used for visualizing nuclei, assessing

apoptosis, diagnosing mycoplasma infections, and measuring nuclear content in flow

cytometry.[2][5] These protocols provide a detailed guide for preparing stable DAPI stock and

working solutions from its powdered form for various applications.

Safety Precautions
DAPI is a known mutagen and must be handled with care.[6] Always consult the Safety Data

Sheet (SDS) before use.[7][8][9][10]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety

glasses, and gloves.[10]

Handling: Handle DAPI powder in a well-ventilated area or a chemical fume hood to avoid

inhaling the dust.[10][11] Avoid contact with skin and eyes.[8]
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Disposal: Dispose of DAPI waste (including contaminated solutions and materials) in

accordance with applicable local and national regulations.[6][7] Do not empty into drains.[7]

Quantitative Data Summary
The following tables summarize key quantitative data for DAPI dihydrochloride, the most

common salt.

Table 1: Physicochemical Properties of DAPI Dihydrochloride

Property Value Citations

Molecular Formula C₁₆H₁₅N₅ · 2HCl [3]

Molecular Weight 350.25 g/mol [2][3]

Excitation Maximum (DNA-

bound)
~358 nm [3][4]

Emission Maximum (DNA-

bound)
~454 - 461 nm [3][4]

Table 2: Solution Preparation and Storage
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Solution
Type

Recommen
ded
Solvents

Typical
Concentrati
ons

Storage
Conditions

Stability Citations

Stock

Solution

Deionized

Water, DMF,

DMSO

1 - 5 mg/mL

Aliquot and

store at ≤

-20°C,

protected

from light.

Up to 6-12

months.
[3][6][12][13]

Working

Solution

(Microscopy)

PBS, Staining

Buffer

0.1 - 1 µg/mL

(300 nM)

Prepare fresh

or store at 2-

8°C for short-

term use.

Varies; best

when used

fresh.

[3][6][12][14]

Working

Solution

(Flow

Cytometry)

Staining

Buffer
1 - 3 µM

Prepare

fresh.

Best when

used fresh.
[6][12][15]

Experimental Protocols
This protocol describes how to prepare a concentrated stock solution from DAPI powder. DAPI

dihydrochloride has limited solubility in aqueous buffers like PBS, so it should be dissolved in

deionized water or an organic solvent.[3][6] The dilactate salt of DAPI is more soluble in water.

[4]

Materials:

DAPI dihydrochloride powder (e.g., 10 mg vial)

Deionized water (dH₂O) or Dimethylformamide (DMF)

Microcentrifuge tubes or amber vials

Vortexer and/or sonicator

Procedure:
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Weigh the desired amount of DAPI powder. For a 10 mg vial, no weighing is necessary.

Add the appropriate volume of solvent to achieve a 5 mg/mL concentration. For 10 mg of

DAPI, add 2 mL of dH₂O or DMF.[6][12]

Vortex thoroughly to dissolve the powder. If using dH₂O, the powder may take some time to

dissolve completely. Sonication can aid in this process.[6]

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50

µL) in light-protecting tubes.

For long-term storage, store the aliquots at -20°C or below for at least six months.[6][12] For

short-term storage, the solution can be kept at 2-6°C for several weeks, protected from light.

[6][12] Avoid repeated freeze-thaw cycles.[3]

This protocol is suitable for routine nuclear counterstaining of fixed cells on coverslips or slides

for fluorescence microscopy.

Materials:

DAPI stock solution (from Protocol 1)

Phosphate-Buffered Saline (PBS), pH 7.4

Fixed and permeabilized cell samples on coverslips/slides

Mounting medium (preferably with an antifade reagent)

Procedure:

Prepare Working Solution: Thaw an aliquot of the DAPI stock solution. Dilute the stock

solution to a final concentration of 300 nM (~0.1 µg/mL) in PBS.[6][12][14] For example, to

make 10 mL of working solution from a 5 mg/mL stock, a multi-step dilution is recommended

for accuracy.

Sample Equilibration: Briefly wash the fixed and permeabilized sample with PBS.[6][12]
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Staining: Add enough DAPI working solution to completely cover the cells on the coverslip

(e.g., 300 µL).[6][12]

Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[6][12] Note:

Incubation times may need optimization. Over-incubation can lead to high background

fluorescence.[14]

Washing: Remove the staining solution and rinse the sample 2-3 times with PBS to remove

unbound dye.[6][14]

Mounting: Drain excess PBS and mount the coverslip onto a microscope slide using an

antifade mounting medium.[6][16]

Visualization: Image using a fluorescence microscope equipped with a filter set appropriate

for DAPI (e.g., UV excitation).

This protocol is adapted for staining cell suspensions for cell cycle analysis or nuclear

quantification by flow cytometry.

Materials:

DAPI stock solution (from Protocol 1)

Staining Buffer (e.g., 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1%

Nonidet P-40)[6][12]

Fixed cell suspension (e.g., 1 x 10⁶ cells)

Procedure:

Prepare Working Solution: Dilute the DAPI stock solution to a final concentration of 3 µM in

the staining buffer.[6][12][15] A 1 mL volume is typically required for each sample.

Cell Pellet: Centrifuge the fixed cell suspension and discard the supernatant.

Resuspension and Staining: Loosen the cell pellet by tapping the tube. Resuspend the pellet

in 1 mL of the 3 µM DAPI working solution.[12]
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Incubation: Incubate for 15 minutes at room temperature, protected from light.[6][12]

Analysis: Analyze the sample directly by flow cytometry in the presence of the dye.[6][12] A

UV laser is required for excitation.

Workflow Visualization
The following diagram illustrates the general workflow for preparing and using DAPI for cell

staining.
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Solution Preparation

Staining Protocol
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Aliquot Stock Solution
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(Long-Term)
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Dilute in PBS/Buffer
to create Working Solution

(e.g., 300 nM)

Incubate with
Working Solution (1-5 min)

Fixed & Permeabilized Sample

Wash 2-3x with PBS

Mount with Antifade Medium

Visualize with
Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for DAPI solution preparation and cell staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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